molecular formula C17H16BrN3O4 B2530721 Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate CAS No. 2097898-18-3

Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate

Cat. No.: B2530721
CAS No.: 2097898-18-3
M. Wt: 406.236
InChI Key: BHAXYWOKBQGCSQ-UHFFFAOYSA-N
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Description

Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyrrolidine ring, and a benzoate ester group. The presence of these functional groups makes it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolidine intermediates. The key steps include:

    Synthesis of 5-bromopyrimidine-2-ol: This can be achieved through the bromination of pyrimidine-2-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

    Formation of the pyrrolidine intermediate: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under reductive amination conditions.

    Coupling of the intermediates: The 5-bromopyrimidine-2-ol is then coupled with the pyrrolidine intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate can be compared with other similar compounds, such as:

    Methyl 4-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 4-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate: Contains a fluorine atom instead of bromine.

    Methyl 4-{3-[(5-iodopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate: Contains an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 4-[3-(5-bromopyrimidin-2-yl)oxypyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O4/c1-24-16(23)12-4-2-11(3-5-12)15(22)21-7-6-14(10-21)25-17-19-8-13(18)9-20-17/h2-5,8-9,14H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAXYWOKBQGCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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